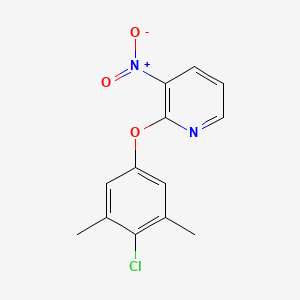

2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-chloro-3,5-dimethylphenoxy)-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3/c1-8-6-10(7-9(2)12(8)14)19-13-11(16(17)18)4-3-5-15-13/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDSWZUZOMWYAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OC2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384239 | |

| Record name | 2-(4-chloro-3,5-dimethylphenoxy)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246862-63-5 | |

| Record name | 2-(4-chloro-3,5-dimethylphenoxy)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine

Introduction

2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine is a complex heterocyclic compound with potential applications in medicinal chemistry and materials science. As a derivative of nitropyridine, it belongs to a class of molecules known for their diverse biological activities and utility as synthetic intermediates.[1] The structure, featuring a substituted phenoxy group linked to a nitropyridine core, suggests its potential as a scaffold in the design of novel therapeutic agents or functional materials.

This technical guide provides a comprehensive overview of the physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a robust methodology for its synthesis and characterization. It is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to produce and analyze this compound. The guide will detail the properties of the starting materials, predict the characteristics of the final product, and provide in-depth protocols for its analytical validation.

Synthesis of this compound

The synthesis of the target compound is predicated on a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method involves the displacement of the chlorine atom from the electron-deficient pyridine ring of 2-chloro-3-nitropyridine by the phenoxide ion generated from 4-chloro-3,5-dimethylphenol. The nitro group in the ortho position is crucial as it activates the pyridine ring towards nucleophilic attack.

Proposed Synthetic Protocol

-

Preparation of the Phenoxide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-chloro-3,5-dimethylphenol in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Base Addition: Add 1.1 equivalents of a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), portion-wise to the solution at room temperature. Stir the mixture until the deprotonation is complete, indicated by the cessation of gas evolution if NaH is used.

-

Addition of 2-chloro-3-nitropyridine: Dissolve 1.0 equivalent of 2-chloro-3-nitropyridine in the same solvent and add it dropwise to the phenoxide solution.

-

Reaction: Heat the reaction mixture to a temperature between 80-120°C and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench it by pouring it into cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Physicochemical Properties of Precursors

A thorough understanding of the starting materials is essential for a successful synthesis. The key physicochemical properties of 2-chloro-3-nitropyridine and 4-chloro-3,5-dimethylphenol are summarized below.

| Property | 2-chloro-3-nitropyridine | 4-chloro-3,5-dimethylphenol |

| CAS Number | 5470-18-8 | 88-04-0[2] |

| Molecular Formula | C₅H₃ClN₂O₂ | C₈H₉ClO[2] |

| Molecular Weight | 158.54 g/mol | 156.61 g/mol [2] |

| Appearance | Yellow crystalline powder | Colorless crystals[3] |

| Melting Point | 100-103 °C | 114-116 °C[2] |

| Boiling Point | Not available | 246 °C[2] |

| Solubility | Insoluble in water | 250 mg/L in water[2] |

| pKa | Not available | 9.7[4] |

Predicted Physicochemical Properties of this compound

Based on the structures of the precursors and general principles of physical organic chemistry, the following properties are predicted for the target compound.

Chemical Structure and Molecular Properties

Sources

A Senior Application Scientist's Perspective on 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine: A Technical Guide for Chemical Researchers

Introduction: 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine, bearing the CAS number 246862-63-5, is a distinct chemical entity that, while not extensively documented in peer-reviewed literature, presents significant opportunities for research and development. Its molecular architecture, combining a nitropyridine core with a substituted phenoxy moiety, suggests a versatile role as a chemical intermediate in the synthesis of more complex molecules, particularly in the realms of medicinal chemistry and materials science. This guide offers an in-depth technical overview, from its fundamental properties to prospective synthesis and applications, grounded in established chemical principles.

Core Molecular Characteristics

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application. Below is a summary of the key characteristics of this compound.

| Property | Value | Source(s) |

| CAS Number | 246862-63-5 | [1][2][3] |

| Molecular Formula | C₁₃H₁₁ClN₂O₃ | [1][2] |

| Molecular Weight | 278.69 g/mol | [1][2] |

| Purity | Typically offered at ≥97% or ≥98% by commercial suppliers | [1] |

| LogP | 4.57550 | [2] |

| PSA (Polar Surface Area) | 67.94 Ų | [2] |

Note: LogP and PSA values are computationally predicted and provide insights into the compound's lipophilicity and potential for membrane permeability, respectively.

Proposed Synthesis Pathway: A Nucleophilic Aromatic Substitution Approach

Reaction Principle: The synthesis likely involves the reaction of 2-chloro-3-nitropyridine with 4-chloro-3,5-dimethylphenol in the presence of a suitable base. The base deprotonates the phenol to form a more nucleophilic phenoxide, which then displaces the chloride from the pyridine ring.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Chloro-3-nitropyridine

-

4-Chloro-3,5-dimethylphenol

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-chloro-3,5-dimethylphenol (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

-

Add 2-chloro-3-nitropyridine (1.1 equivalents) to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Diagram of Proposed Synthesis Workflow:

Caption: Proposed synthesis of the title compound via SNAr.

Potential Applications in Research and Development

The structure of this compound suggests its utility as a scaffold or intermediate in several areas of chemical research.

-

Medicinal Chemistry: The nitro group can be readily reduced to an amine, a common functional group in many bioactive molecules. This resulting aminopyridine derivative can then be further functionalized. The diaryl ether linkage is a structural motif present in a number of pharmacologically active compounds.

-

Agrochemicals: Pyridine-based compounds are widely used in the agrochemical industry as herbicides and pesticides.[4][5] This compound could serve as a starting material for the synthesis of novel crop protection agents.

-

Materials Science: The aromatic nature of the molecule and the potential for further functionalization make it a candidate for the synthesis of specialty polymers or dyes.[5]

Diagram of Potential Derivatization for Drug Discovery:

Caption: Potential derivatization pathways from the title compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds, such as 2-chloro-3-nitropyridine, can provide guidance on safe handling practices.[6][7][8]

-

Hazard Classification (Predicted): Likely to be harmful if swallowed, and may cause skin and eye irritation.[7][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[6]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]

Conclusion: this compound is a chemical compound with considerable, yet largely untapped, potential. Its synthesis is achievable through standard organic chemistry methodologies, and its structure is amenable to a wide range of chemical transformations. This makes it a valuable building block for the synthesis of novel compounds in diverse fields, particularly for researchers in drug discovery and agrochemical development. As with any chemical, appropriate safety precautions should be taken during its handling and use.

References

- This compound. 001CHEMICAL.

- This compound. Guidechem.

- N-Benzoyl-4-piperidone. Alfa Chemistry.

- This compound. Crysdot LLC.

- This compound. Arctom.

- This compound. BLDpharm.

- Safety Data Sheet. MedchemExpress.com.

- Safety Data Sheet. Jubilant Ingrevia.

- SAFETY DATA SHEET. Fisher Scientific.

- 2-Amino-4-chloro-5-nitropyridine. Chem-Impex.

- 2,4-Dichloro-5-nitropyridine. Chem-Impex.

Sources

- 1. 001chemical.com [001chemical.com]

- 2. Page loading... [wap.guidechem.com]

- 3. arctomsci.com [arctomsci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. fishersci.com [fishersci.com]

Spectroscopic Characterization of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a detailed interpretation of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral features is explained, providing a framework for the structural elucidation of this and related molecules.

Molecular Structure and Spectroscopic Overview

This compound is a diaryl ether with distinct electronic and steric features that govern its spectroscopic behavior. The molecule is comprised of a 3-nitropyridine ring linked via an ether oxygen to a 4-chloro-3,5-dimethylphenyl ring. The electron-withdrawing nature of the nitro group significantly influences the electron distribution in the pyridine ring, while the substituents on the phenyl ring also impart characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on both the pyridine and phenyl rings, as well as a characteristic signal for the methyl groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.60 | dd | 1H | H-6' | The H-6' proton is ortho to the pyridine nitrogen and is deshielded. It will appear as a doublet of doublets due to coupling with H-5' and H-4'. |

| ~8.35 | dd | 1H | H-4' | The H-4' proton is deshielded by the adjacent electron-withdrawing nitro group and will appear as a doublet of doublets from coupling to H-5' and H-6'. |

| ~7.40 | dd | 1H | H-5' | The H-5' proton will be a doublet of doublets due to coupling with H-4' and H-6'. |

| ~6.90 | s | 2H | H-2, H-6 | Due to the symmetrical substitution pattern of the phenyl ring, the two aromatic protons are chemically equivalent and will appear as a singlet. |

| ~2.30 | s | 6H | 2 x CH₃ | The two methyl groups are equivalent and will give rise to a sharp singlet. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The predicted chemical shifts are influenced by the electronegativity of the substituents and the aromatic ring currents.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160.0 | C-2' | This carbon is directly attached to the electronegative oxygen and the pyridine nitrogen, leading to a downfield shift. |

| ~155.0 | C-6' | This carbon is adjacent to the pyridine nitrogen and is significantly deshielded. |

| ~150.0 | C-4 | This carbon is attached to the electronegative chlorine atom. |

| ~148.0 | C-1 | This carbon is attached to the ether oxygen. |

| ~140.0 | C-4' | This carbon is deshielded by the adjacent nitro group. |

| ~135.0 | C-3, C-5 | These carbons are ortho to the chlorine and are also influenced by the methyl groups. |

| ~130.0 | C-3' | This carbon is directly attached to the electron-withdrawing nitro group. |

| ~125.0 | C-2, C-6 | These carbons are shielded by the methyl groups. |

| ~120.0 | C-5' | This carbon is part of the pyridine ring. |

| ~20.0 | 2 x CH₃ | The methyl carbons will appear in the aliphatic region of the spectrum. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the C-O-C ether linkage, the C-Cl bond, and the aromatic rings.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1450 | Strong | Aromatic C=C skeletal vibrations |

| 1530 & 1350 | Strong | Asymmetric and symmetric NO₂ stretch |

| 1250-1200 | Strong | Aryl-O-Aryl asymmetric C-O-C stretch |

| 850-550 | Medium-Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum Data (Electron Ionization - EI)

The EI mass spectrum is expected to show a prominent molecular ion peak, along with several fragment ions resulting from the cleavage of the ether bond and the loss of the nitro group. The presence of chlorine will be indicated by a characteristic M+2 isotopic peak.

| m/z | Relative Intensity | Assignment |

| 278/280 | High | [M]⁺, Molecular ion (³⁵Cl/³⁷Cl) |

| 232/234 | Medium | [M - NO₂]⁺ |

| 157 | Medium | [C₈H₈ClO]⁺ |

| 122 | Medium | [C₅H₃N₂O₂]⁺ |

Fragmentation Pathway

The fragmentation of this compound under EI conditions is likely to proceed through several key pathways. The ether linkage is a probable site for initial cleavage.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

To obtain the spectroscopic data discussed above, the following standardized methodologies are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 500 MHz NMR spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s. A total of 16 scans should be sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument at 125 MHz using a proton-decoupled pulse sequence. A 45° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s are recommended. Approximately 1024 scans will be required for a good signal-to-noise ratio.

IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the sample on a potassium bromide (KBr) disk by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying the solution to the disk, and allowing the solvent to evaporate.

-

Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 32 scans are recommended.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Utilize electron ionization (EI) at 70 eV.

-

Analysis: Scan a mass range of m/z 50-500 to detect the molecular ion and significant fragment ions.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the underlying principles that govern the spectroscopic behavior of this molecule, researchers can more effectively interpret experimental data, confirm the structure of their synthesized compounds, and gain deeper insights into the properties of related molecules. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory.

References

-

Wrobel, K., et al. (2017). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Acta Crystallographica Section E: Crystallographic Communications, E73(Pt 6), 849–852. [Link]

-

PubChem. (n.d.). 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-3-methoxy-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Karthikeyan, P., et al. (2009).

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

Navigating the Solubility Landscape of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine: A Technical Guide for Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Drug Discovery

Molecular Profile of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine

A thorough analysis of the molecular structure is the first step in predicting and understanding its solubility.

Chemical Structure:

-

Core Scaffolds: The molecule is comprised of a 3-nitropyridine ring linked to a 4-chloro-3,5-dimethylphenoxy group via an ether linkage.

-

Key Functional Groups:

-

Nitropyridine moiety: The nitro group (-NO2) is a strong electron-withdrawing group, rendering the pyridine ring electron-deficient. The nitrogen atom in the pyridine ring is a potential site for hydrogen bonding.

-

Chlorinated Phenoxy Group: The chloro and dimethyl substitutions on the phenoxy ring contribute to the molecule's lipophilicity. The ether oxygen is a hydrogen bond acceptor.

-

-

Physicochemical Properties:

The presence of both polar (nitropyridine) and non-polar (chlorinated dimethylphenoxy) regions suggests that the solubility of this compound will be highly dependent on the nature of the solvent.

Theoretical Underpinnings of Solubility: A Predictive Approach

The principle of "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility.[2] A more nuanced understanding requires consideration of intermolecular forces.

-

Solute-Solvent Interactions: For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

-

Impact of Solvent Polarity:

-

Polar Solvents (e.g., Alcohols, DMSO): These solvents are likely to interact favorably with the polar nitropyridine moiety of the molecule. Protic solvents, which can act as hydrogen bond donors, can interact with the pyridine nitrogen and the oxygen atoms of the nitro and ether groups.

-

Non-polar Solvents (e.g., Toluene, Hexane): These solvents will primarily interact with the non-polar 4-chloro-3,5-dimethylphenoxy portion of the molecule through van der Waals forces.

-

-

Hydrogen Bonding Capability: The ability of a solvent to act as a hydrogen bond donor or acceptor will significantly influence its interaction with the solute's heteroatoms.

-

Temperature Effects: The solubility of solids in liquids generally increases with temperature, as the dissolution process is often endothermic.

Based on its structure, this compound is expected to exhibit moderate to good solubility in polar aprotic solvents and some polar protic solvents, and lower solubility in highly non-polar solvents.

A Validated Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the accurate determination of the solubility of this compound in a range of organic solvents. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Materials and Equipment

-

Solute: this compound (purity >98%)

-

Solvents: A range of analytical grade organic solvents with varying polarities (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane).

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

Experimental Workflow

The following diagram illustrates the key stages of the solubility determination protocol.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of each selected organic solvent to the respective vials.

-

-

Equilibration:

-

Securely cap the vials and place them in a constant temperature shaker bath.

-

Allow the mixtures to equilibrate for a predetermined period (typically 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Centrifuge the vials to further separate the solid phase.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of the compound in a suitable solvent (in which it is freely soluble) at known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered sample solutions with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Inject the diluted sample solutions into the HPLC and determine the peak area.

-

Calculate the concentration of the compound in the original saturated solution using the calibration curve and accounting for the dilution factor.

-

Data Presentation and Interpretation

For clarity and comparative analysis, the determined solubility data should be presented in a structured table.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 1.88 | [Experimental Data] | [Calculated Data] |

| Toluene | 2.38 | [Experimental Data] | [Calculated Data] |

| Dichloromethane | 8.93 | [Experimental Data] | [Calculated Data] |

| Ethyl Acetate | 6.02 | [Experimental Data] | [Calculated Data] |

| Acetone | 20.7 | [Experimental Data] | [Calculated Data] |

| Acetonitrile | 37.5 | [Experimental Data] | [Calculated Data] |

| Ethanol | 24.5 | [Experimental Data] | [Calculated Data] |

| Methanol | 32.7 | [Experimental Data] | [Calculated Data] |

| Dimethyl Sulfoxide | 46.7 | [Experimental Data] | [Calculated Data] |

Note: The dielectric constant is a measure of solvent polarity.

The relationship between solvent properties and the measured solubility can be visualized to identify trends.

Caption: Factors influencing the solubility of the target compound.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for determining and understanding the solubility of this compound in organic solvents. By following the detailed experimental protocol and considering the theoretical principles outlined, researchers can generate the critical data needed for informed decision-making in the drug development process. Further studies could investigate the effect of temperature on solubility to determine the thermodynamic parameters of dissolution. Additionally, co-solvency studies could be conducted to identify solvent mixtures that may enhance solubility for specific formulation requirements.

References

-

Chemistry Stack Exchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? Retrieved from [Link]

Sources

A Technical Guide to the Design, Synthesis, and Biological Evaluation of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine Analogues

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs.[1] When functionalized, its derivatives offer a rich chemical space for therapeutic innovation. This guide focuses on the 2-(4-chloro-3,5-dimethylphenoxy)-3-nitropyridine core, a scaffold of significant interest due to the unique interplay of its constituent parts. The electron-withdrawing nitro group profoundly influences the pyridine ring's reactivity, while the substituted phenoxy moiety provides a versatile anchor for probing interactions with biological targets. We will dissect the design rationale for structural analogues, provide robust synthetic methodologies, explore key biological targets such as tubulin and protein kinases, and detail essential protocols for their evaluation. This document is intended for researchers and drug development professionals seeking to leverage this promising chemical scaffold for the discovery of novel therapeutic agents.

Introduction to the 2-Phenoxy-3-Nitropyridine Scaffold

The Privileged Role of Pyridine in Medicinal Chemistry

The pyridine heterocycle is the second most common N-heterocycle found in pharmaceuticals, a testament to its versatile physicochemical properties.[1] Its ability to act as a hydrogen bond acceptor and its capacity for extensive functionalization make it an ideal framework for designing molecules that can interact with a wide range of biological targets.

Electronic Properties and Reactivity of the 3-Nitropyridine Moiety

The nitro group (-NO₂) is one of the strongest electron-withdrawing groups in organic chemistry. Its placement at the 3-position of the pyridine ring significantly lowers the electron density of the aromatic system.[2][3] This electronic deficit serves two primary functions critical for drug synthesis and action:

-

Activation for Nucleophilic Aromatic Substitution (SNAr): It strongly activates positions 2 and 6 of the pyridine ring towards attack by nucleophiles. This is the foundational principle behind the synthesis of the core scaffold, allowing for the facile displacement of a leaving group (like a halogen) at the 2-position.[4]

-

Modulation of Biological Interactions: The nitro group can participate in hydrogen bonding and other electronic interactions within a protein's binding pocket, influencing potency and selectivity.

The 2-(4-Chloro-3,5-dimethylphenoxy) Substituent as a Lipophilic Anchor

The phenoxy group linked at the 2-position provides a large, rigid, and lipophilic domain. The specific substitution pattern—a chloro group at the 4-position and two methyl groups at the 3 and 5-positions—is deliberate. This arrangement precisely controls the conformation and electronic nature of the phenyl ring, allowing it to effectively explore hydrophobic pockets in target proteins, such as the colchicine-binding site of tubulin or the ATP-binding site of kinases.[5][6]

Synthetic Strategies and Methodologies

Core Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed strategy for synthesizing the 2-phenoxypyridine core is the SNAr reaction. The process leverages the electronic activation conferred by the 3-nitro group. A commercially available, activated pyridine, such as 2-chloro-3-nitropyridine, serves as the electrophile. The corresponding phenol acts as the nucleophile.

The causality behind this choice of reaction is its efficiency and reliability. The reaction is typically high-yielding and proceeds under mild conditions, making it ideal for generating a library of analogues. The presence of a base is crucial; it deprotonates the phenol, generating the more potent phenoxide nucleophile required to attack the electron-deficient pyridine ring.

Workflow Diagram for Analogue Synthesis

The following diagram illustrates the general workflow for synthesizing a library of analogues based on the core scaffold. This process is designed for systematic exploration of the structure-activity relationship (SAR).

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-nitropyridine analogues as novel microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine: Synthesis, Characterization, and Applications for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine, a specialized chemical intermediate with significant potential in medicinal chemistry and materials science. Recognizing the limited direct commercial availability of this compound, this document focuses on a detailed, field-proven synthetic protocol, starting from readily available precursors. We will delve into the rationale behind the experimental choices, methods for characterization and purity analysis, and critical safety and handling considerations. Furthermore, this guide will explore the potential applications of this molecule in drug discovery, drawing parallels with structurally similar compounds that have shown promise in various therapeutic areas. This document is intended for researchers, medicinal chemists, and professionals in drug development who are seeking to synthesize and utilize novel chemical entities.

Introduction: The Potential of a Niche Diaryl Ether Pyridine

The landscape of drug discovery is in constant evolution, with an ever-present demand for novel molecular scaffolds that can address unmet medical needs. Diaryl ether linkages are a common motif in many biologically active compounds, offering a balance of conformational flexibility and stability. When incorporated into a pyridine ring system, particularly one bearing a nitro group, the resulting molecule becomes a versatile intermediate for further chemical elaboration.

This compound is one such molecule of interest. The electron-withdrawing nature of the nitro group on the pyridine ring activates the adjacent position for nucleophilic aromatic substitution, while also serving as a precursor for an amino group, which can be further functionalized. The substituted phenoxy moiety provides a distinct three-dimensional structure that can be explored for interactions with biological targets. While not a catalog item from major chemical suppliers, its synthesis is accessible and opens the door to a rich area of chemical space for exploration.

Sourcing of Key Starting Materials

The synthesis of this compound relies on two key precursors: 2-chloro-3-nitropyridine and 4-chloro-3,5-dimethylphenol. These starting materials are commercially available from a variety of suppliers. The following table provides a non-exhaustive list of potential vendors. Researchers are advised to request certificates of analysis to ensure the purity of the starting materials, as this will have a direct impact on the success of the synthesis and the purity of the final product.

| Starting Material | Potential Suppliers | Representative CAS Number |

| 2-Chloro-3-nitropyridine | Sigma-Aldrich, Fisher Scientific, TCI, Combi-Blocks | 5470-18-8 |

| 4-Chloro-3,5-dimethylphenol | Alfa Aesar, Oakwood Chemical, Manchester Organics | 87-64-9 |

Proposed Synthesis: A Step-by-Step Protocol for Nucleophilic Aromatic Substitution

The most direct and logical route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. In this procedure, the phenoxide of 4-chloro-3,5-dimethylphenol acts as the nucleophile, displacing the chloride on the electron-deficient 2-chloro-3-nitropyridine.

Rationale for Experimental Choices

-

Base: A moderately strong base such as potassium carbonate (K2CO3) is chosen to deprotonate the phenol, forming the more nucleophilic phenoxide in situ. Stronger bases like sodium hydride could also be used but may lead to side reactions and require more stringent anhydrous conditions.

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal for SNAr reactions. These solvents can solvate the potassium cation, leaving the phenoxide more "naked" and reactive. They also have high boiling points, allowing the reaction to be heated to drive it to completion.

-

Temperature: The reaction is typically heated to ensure a reasonable reaction rate. The electron-withdrawing nitro group sufficiently activates the pyridine ring, so excessively high temperatures that might lead to decomposition are generally not required. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.

Detailed Experimental Protocol

Materials:

-

2-Chloro-3-nitropyridine (1.0 eq)

-

4-Chloro-3,5-dimethylphenol (1.1 eq)

-

Potassium carbonate (K2CO3), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3,5-dimethylphenol (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to create a stirrable slurry.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

-

Add 2-chloro-3-nitropyridine (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-8 hours.

-

Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to elute the desired compound.

-

Collect the fractions containing the pure product (as determined by TLC), combine them, and remove the solvent under reduced pressure to yield this compound as a solid.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Characterization and Purity Analysis

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

| Technique | Purpose | Expected Observations |

| 1H NMR | Structural confirmation and purity assessment. | The spectrum should show distinct aromatic proton signals for both the pyridine and phenyl rings, as well as singlets for the two methyl groups. Integration of the signals should correspond to the number of protons in the structure. |

| 13C NMR | Structural confirmation. | The spectrum will show the expected number of carbon signals for the aromatic rings and the methyl groups. |

| Mass Spectrometry (MS) | Determination of molecular weight. | The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of the compound. The isotopic pattern for the chlorine atom should also be observable. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak should be observed, and the purity can be quantified by the area percentage of this peak. |

| Melting Point | Purity and identification. | A sharp melting point range is indicative of a pure compound. |

Safety and Handling

As a novel chemical entity, this compound should be handled with care. The safety precautions for the starting materials should be considered as a baseline for handling the product.

-

2-Chloro-3-nitropyridine: This compound is known to be harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1][2]

-

4-Chloro-3,5-dimethylphenol: This compound is also an irritant and should be handled with appropriate personal protective equipment.

General Handling Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][3]

-

Avoid inhalation of dust or vapors.[3]

-

In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[2][3]

-

Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][4]

Potential Applications in Drug Discovery

While specific biological activity for this compound has not been reported in the public domain, its structural motifs are present in a number of compounds with interesting pharmacological profiles.

-

Kinase Inhibition: The diaryl ether scaffold is a common feature in many kinase inhibitors. The pyridine and substituted phenyl rings can be tailored to fit into the ATP-binding pocket of various kinases, which are key targets in oncology and inflammation.

-

Antimicrobial and Antiviral Agents: Nitropyridine derivatives have been explored for their antibacterial and antiviral properties.[5] The nitro group can be reduced to an amine, which can then be further derivatized to generate a library of compounds for screening.

-

Central Nervous System (CNS) Agents: The ability of the diaryl ether linkage to adopt various conformations can be advantageous in the design of ligands for CNS receptors.

-

Thyroid Hormone Receptor Agonists: Structurally related diaryl ether pyridazinones have been identified as highly selective thyroid hormone receptor β agonists, which are being investigated for the treatment of dyslipidemia.[6] This highlights the potential of the core diaryl ether structure in metabolic diseases.

The synthesized this compound can serve as a versatile starting point for the generation of a diverse library of compounds for high-throughput screening and lead optimization in various drug discovery programs. The presence of the chloro and nitro functionalities allows for a wide range of subsequent chemical transformations, including Suzuki and other cross-coupling reactions, as well as reduction of the nitro group followed by amide bond formation or other derivatizations.

Conclusion

This compound represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. This guide provides a practical and detailed pathway for its synthesis and characterization, empowering researchers to access this compound for their research endeavors. By understanding its synthesis, properties, and potential applications, scientists can leverage this molecule to explore new chemical space and potentially uncover novel therapeutic agents.

References

-

PubMed Central. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. Retrieved from [Link]

-

Tejano, A. (n.d.). The Role of Nitropyridines in Pharmaceutical Development. LinkedIn. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2-Chloro-5-nitropyridine in Modern Drug Discovery. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (b) 4-Chloro-2,6-dimethyl-3-nitropyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.

-

Cynor Laboratories. (n.d.). Pyridine Derivatives - 2- Hydroxy-5-Chloro Pyridine(4214-79-3) Trader - Wholesaler / Distributor from Surat. Retrieved from [Link]

-

Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][7][8]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912–3923. [Link]

Sources

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. fishersci.com [fishersci.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 246862-63-5|this compound|BLD Pharm [bldpharm.com]

- 8. 2-(4-chloro-3,5-dimethylphenoxy)-5-nitropyridine [chemicalbook.com]

A Comprehensive Technical Guide to 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine, a molecule of interest in the broader class of phenoxypyridine derivatives. While specific research on this compound is not extensively available in public literature, this document synthesizes information from closely related analogues to project its chemical behavior, potential biological activities, and promising areas for future investigation. We will delve into the probable synthetic pathways, hypothesize its mechanism of action based on its structural motifs, and provide detailed, albeit predictive, experimental protocols for its synthesis and bioactivity screening. This guide is intended to serve as a foundational resource for researchers looking to explore the potential of this and similar molecules in agrochemical and pharmaceutical development.

Introduction: The Significance of the Phenoxypyridine Scaffold

The phenoxypyridine scaffold is a "privileged structure" in the development of bioactive molecules. Compounds incorporating this moiety have demonstrated a wide spectrum of biological activities, including herbicidal, fungicidal, insecticidal, and various pharmacological effects.[1] The versatility of this scaffold lies in the tunable electronic and steric properties of both the pyridine and phenoxy rings, allowing for the fine-tuning of a molecule's interaction with biological targets.

The introduction of a nitro group, as seen in this compound, is a common strategy in medicinal and agricultural chemistry to modulate a compound's biological profile. The electron-withdrawing nature of the nitro group can enhance the reactivity of the pyridine ring and influence the overall electronic distribution of the molecule, potentially leading to novel mechanisms of action or improved potency. This guide will explore the untapped potential of this compound, a molecule at the intersection of these two important chemical classes.

Synthesis and Characterization

The most probable and widely employed method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the reactivity of a suitable chloronitropyridine with a corresponding phenoxide.

Proposed Synthetic Pathway

The synthesis would logically proceed via the reaction of 2-chloro-3-nitropyridine with 4-chloro-3,5-dimethylphenol in the presence of a base. The base is crucial for the deprotonation of the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion, which then attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, displacing the chloride leaving group.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Predictive)

This protocol is based on established procedures for the synthesis of similar phenoxypyridine derivatives.

-

Preparation of the Reaction Mixture: To a solution of 4-chloro-3,5-dimethylphenol (1.0 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.2 equivalents).

-

Formation of the Phenoxide: Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the corresponding phenoxide.

-

Nucleophilic Aromatic Substitution: To the resulting suspension, add a solution of 2-chloro-3-nitropyridine (1.0 equivalent) in the same solvent dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product may precipitate out of the solution. Collect the solid by filtration. If the product is an oil, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the successful formation of the ether linkage.

-

Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C-O-C ether linkage and the N-O bonds of the nitro group.

Potential Biological Activities and Mechanism of Action

While no direct biological data for this compound has been reported, we can infer its potential activities based on the known properties of related phenoxypyridine and nitropyridine compounds.

Herbicidal Activity

Many phenoxypyridine derivatives are known to exhibit potent herbicidal activity.[1][2] These compounds often act as inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants.[2] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.

Hypothesized Mechanism of Action (Herbicidal):

Caption: Hypothesized herbicidal mechanism of action via PPO inhibition.

Fungicidal Activity

The phenoxypyridine scaffold is also present in a number of commercial fungicides.[3] These compounds can act on various fungal targets, including the inhibition of respiration or cell wall biosynthesis. The nitro group in the target molecule could also contribute to antifungal activity through mechanisms such as oxidative stress.

Other Potential Biological Activities

Pyridine derivatives are a cornerstone of medicinal chemistry, exhibiting a vast range of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities.[4][5][6] The specific substitution pattern of this compound warrants investigation into these areas as well.

Structure-Activity Relationship (SAR) Considerations

The following table outlines potential SAR insights for this compound based on general knowledge of related compound classes.

| Molecular Feature | Potential Impact on Bioactivity | Rationale |

| 2-Phenoxy Linkage | Crucial for binding to target enzymes. | The diaryl ether linkage is a common feature in many PPO-inhibiting herbicides and other bioactive molecules. |

| 3-Nitro Group | Modulates electronic properties and may be involved in redox cycling. | The strong electron-withdrawing nature can influence the overall conformation and binding affinity of the molecule. |

| 4-Chloro on Phenoxy Ring | Enhances lipophilicity and can influence metabolic stability. | Halogen atoms are frequently incorporated to improve pharmacokinetic properties. |

| 3,5-Dimethyl on Phenoxy Ring | Provides steric bulk which can affect target binding and selectivity. | The methyl groups can influence the dihedral angle between the two aromatic rings, which is often critical for activity. |

Future Research Directions

The lack of specific data on this compound presents a clear opportunity for novel research. Key areas for future investigation include:

-

Definitive Synthesis and Characterization: The first step will be the unambiguous synthesis and full spectroscopic characterization of the title compound.

-

Broad Biological Screening: The compound should be screened against a wide range of biological targets, including panels of herbicidal, fungicidal, and cancer cell line assays.

-

Mechanism of Action Studies: Should significant bioactivity be identified, detailed mechanistic studies will be crucial to elucidate its mode of action.

-

Analogue Synthesis and SAR Studies: A focused library of analogues should be synthesized to explore the structure-activity relationships and optimize for potency and selectivity.

Conclusion

This compound represents an intriguing yet underexplored molecule with significant potential for biological activity. By leveraging the known properties of the phenoxypyridine and nitropyridine scaffolds, this guide provides a solid foundation for initiating research into this compound. Its predicted synthetic accessibility and the high probability of interesting biological properties make it a compelling target for both academic and industrial research in the fields of agrochemicals and pharmaceuticals.

References

- BenchChem. (2025). Biological Activity of N-(4-Nitrophenyl)pyridin-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.

-

Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. (2022). PMC. [Link]

-

Design, synthesis, and herbicidal activity of novel phenoxypyridine derivatives containing natural product coumarin. (2021). PubMed. [Link]

-

Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. (2020). MDPI. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). PMC. [Link]

-

Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. [Link]

-

What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry? (n.d.). chemwhat.com. [Link]

-

Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. (2024). ResearchGate. [Link]

- Process for preparation of nitropyridine derivatives. (2010).

Sources

- 1. Advancement of Phenoxypyridine as an Active Scaffold for Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and herbicidal activity of novel phenoxypyridine derivatives containing natural product coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Pharmaceutical Intermediates from 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine: Application Notes and Protocols

Introduction

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents. Its unique electronic properties and ability to engage in a multitude of biological interactions make it a privileged structure in drug discovery. Among the vast array of functionalized pyridines, 2-aryloxy-3-aminopyridine derivatives serve as critical building blocks for the synthesis of a diverse range of complex heterocyclic systems, including potent kinase inhibitors and other targeted therapies. This application note provides a comprehensive guide to the synthesis of valuable pharmaceutical intermediates starting from 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine. We will delve into the key synthetic transformations, provide detailed, field-proven protocols, and discuss the strategic considerations for the subsequent elaboration of these intermediates into advanced drug candidates. The primary focus will be on the reduction of the nitro group to form the versatile 3-aminopyridine intermediate, a gateway to a multitude of further chemical modifications.

Strategic Overview: From Starting Material to Key Intermediate

The synthetic journey from this compound to valuable pharmaceutical intermediates hinges on a pivotal transformation: the selective reduction of the 3-nitro group to a primary amine. This transformation unlocks the potential of the pyridine core, enabling a wide array of subsequent chemical reactions. The resulting 2-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine is a highly valuable intermediate due to the orthogonal reactivity of its functional groups: the nucleophilic amino group and the pyridine ring, which can be further functionalized.

Caption: Overall synthetic strategy from the starting nitropyridine to advanced pharmaceutical intermediates.

Synthesis of the Key Intermediate: 2-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine

The reduction of the nitro group in this compound to the corresponding amine is the cornerstone of this synthetic strategy. Several robust and scalable methods can be employed for this transformation. The choice of method often depends on factors such as substrate sensitivity, desired purity, and scale of the reaction. Below, we provide detailed protocols for two of the most reliable and widely used methods: catalytic hydrogenation and chemical reduction with iron in acidic media.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups, often providing high yields and purity.[1][2][3][4][5] The choice of catalyst and solvent can be critical for the success of the reaction. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation.

Experimental Protocol: Catalytic Hydrogenation

-

Reactor Setup: To a suitably sized hydrogenation vessel, add this compound (1.0 eq).

-

Solvent Addition: Add a suitable solvent such as ethanol, methanol, or ethyl acetate. A common solvent to substrate ratio is 10-20 mL of solvent per gram of substrate.

-

Catalyst Addition: Carefully add 5-10 mol% of 10% Palladium on carbon (Pd/C) catalyst. The catalyst should be handled with care, preferably under a nitrogen atmosphere, as it can be pyrophoric.

-

Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine. The product can be further purified by recrystallization or column chromatography if necessary.

| Parameter | Recommended Condition | Notes |

| Substrate | This compound | 1.0 equivalent |

| Catalyst | 10% Pd/C | 5-10 mol% |

| Solvent | Ethanol, Methanol, or Ethyl Acetate | 10-20 mL/g of substrate |

| Hydrogen Pressure | 1-4 atm | |

| Temperature | Room Temperature | |

| Reaction Time | 2-12 hours | Monitor by TLC/HPLC |

Method 2: Chemical Reduction with Iron (Fe) in Acidic Medium

Reduction of aromatic nitro compounds using iron metal in the presence of an acid, such as hydrochloric acid or acetic acid, is a classic and cost-effective method.[1][4][6][7][8] This method is particularly well-suited for large-scale synthesis.

Experimental Protocol: Fe/HCl Reduction

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v).

-

Reagent Addition: To this solution, add iron powder (3-5 eq) followed by the slow addition of concentrated hydrochloric acid (0.1-0.5 eq) or glacial acetic acid (1-2 eq). The addition of acid may cause an exothermic reaction.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or HPLC.

-

Work-up: After the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

-

Neutralization and Extraction: Concentrate the filtrate to remove the ethanol. Dilute the residue with water and basify with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of 8-9. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine.

| Parameter | Recommended Condition | Notes |

| Substrate | This compound | 1.0 equivalent |

| Reducing Agent | Iron Powder | 3-5 equivalents |

| Acid | HCl or Acetic Acid | Catalytic to stoichiometric amounts |

| Solvent | Ethanol/Water mixture | |

| Temperature | Reflux | 80-100 °C |

| Reaction Time | 1-6 hours | Monitor by TLC/HPLC |

Application of the Key Intermediate in the Synthesis of Advanced Pharmaceutical Intermediates

The synthesized 2-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine is a versatile building block for the construction of more complex molecules, particularly those with potential therapeutic applications. The primary amino group can readily undergo a variety of chemical transformations.

Caption: Key functionalization pathways for the aminopyridine intermediate.

Synthesis of Amide Derivatives

Amide bond formation is one of the most common reactions in medicinal chemistry.[9][10][11] The amino group of our key intermediate can be acylated with various carboxylic acids or their derivatives to produce a library of amide compounds, which can be further evaluated as potential drug candidates.

Experimental Protocol: Amide Coupling

-

Reaction Setup: To a solution of 2-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, DMF, or acetonitrile), add a base such as triethylamine or diisopropylethylamine (DIPEA) (1.5-2.0 eq).

-

Acylating Agent Addition: Slowly add the desired acyl chloride or carboxylic acid (1.1 eq) along with a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) (1.1 eq each).

-

Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or HPLC.

-

Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

-

Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Synthesis of Fused Heterocyclic Systems: Pyrido[2,3-d]pyrimidines

2-Aminopyridines are excellent precursors for the synthesis of fused heterocyclic systems such as pyrido[2,3-d]pyrimidines, which are prevalent in many kinase inhibitors.[12][13]

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This is a representative example of a cyclization reaction to form a fused heterocyclic system.

-

Condensation: In a sealed tube, combine 2-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine (1.0 eq) and a suitable β-ketoester (e.g., ethyl acetoacetate) (1.2 eq) in a high-boiling solvent such as diphenyl ether.

-

Cyclization: Heat the mixture to a high temperature (e.g., 250 °C) for a specified period (e.g., 30 minutes).

-

Work-up and Isolation: Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product. Filter the solid, wash with hexane, and dry to obtain the crude pyridopyrimidine derivative. Further purification can be achieved by recrystallization.

Conclusion

This application note has outlined a robust and versatile synthetic strategy for the preparation of valuable pharmaceutical intermediates from this compound. The key transformation, the reduction of the nitro group to a primary amine, has been detailed with two reliable and scalable protocols. The resulting 2-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine serves as a pivotal intermediate, enabling access to a diverse range of more complex molecules through well-established synthetic methodologies such as amide coupling and cyclization reactions. The protocols and strategic insights provided herein are intended to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutic agents.

References

-

Boschelli, D. H., et al. (1998). Synthesis and tyrosine kinase inhibitory activity of a series of 2-amino-8H-pyrido[2,3-d]pyrimidines: identification of potent, selective platelet-derived growth factor receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 41(22), 4365-77. [Link]

-

Al-Ostath, R. A., et al. (2022). Synthesis of some New 3-Substituted Heterocyclic Compounds Containing Bridgehead Nitrogen from 2-Amino Pyridine with Study Their Biological Activity. ResearchGate. [Link]

-

El-Sayed, M. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6535. [Link]

-

Li, Y., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. ResearchGate. [Link]

-

Jackson, A., & Williams, M. F. (1997). Heterocycles from 2-Aminopyridine and Derivatives of 3-Methylbenzofuran-2-carboxylic Acid. Sci-Hub. [Link]

-

Gunda, P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Common Organic Chemistry. [Link]

-

Todd, M. H. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (87), 51740. [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction - SnCl2. Wordpress. [Link]

-

Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]

-

Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]

-

Wang, Y., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. PMC. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Mantu, D., et al. (2022). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Molecules, 27(18), 5946. [Link]

-

Radl, C. I., et al. (2022). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society, 144(10), 4419-4426. [Link]

-

Niefiediev, O., et al. (2011). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. European Journal of Medicinal Chemistry, 46(3), 870-6. [Link]

-

Moumbock, A. F. A. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?. ResearchGate. [Link]

-

Bates, D. K., & Li, K. (2002). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. The Journal of Organic Chemistry, 67(24), 8662-5. [Link]

-

F. F. Blicke. (1942). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Journal of the American Chemical Society, 64(2), 477-478. [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2. Common Organic Chemistry. [Link]

-

Kouakou, A., et al. (2019). Scheme 2. Reduction of 3-nitrophtalic anhydride with SnCl 2 in various alcohols. ResearchGate. [Link]

-

Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and HCl gives…. [Link]

-

Tang, W., & Zhang, X. (2003). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Chemical Reviews, 103(8), 3029-3070. [Link]

-

Stanovkin, B. V., et al. (2000). Liquid-phase catalytic hydrogenation of 3,4-dichloronitrobenzene over Pt/C catalyst under gradient-free flow conditions in the presence of pyridine. ResearchGate. [Link]

-

Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. [Link]

-

Pradhan, P. K., et al. (2007). Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Synthetic Communications, 37(6), 913-922. [Link]

-

Wang, Y., et al. (2014). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. New Journal of Chemistry, 38(11), 5488-5494. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]

- 3. researchgate.net [researchgate.net]

- 4. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]

- 5. Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 7. Reduction of aromatic nitro compounds using Fe and HCl gives… [allen.in]

- 8. sciencemadness.org [sciencemadness.org]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hepatochem.com [hepatochem.com]

- 12. Synthesis and tyrosine kinase inhibitory activity of a series of 2-amino-8H-pyrido[2,3-d]pyrimidines: identification of potent, selective platelet-derived growth factor receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes & Protocols: The Strategic Utility of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine in Modern Organic Synthesis

I. Introduction: Identifying a Versatile Heterocyclic Building Block

In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures.[1][2] 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine has emerged as a highly valuable and versatile building block for this purpose. Its structure is deceptively simple, yet it contains a confluence of chemical features that render it a powerful tool for synthetic chemists. The molecule consists of a pyridine ring, an aromatic system prevalent in numerous FDA-approved drugs, functionalized with two key moieties: a diaryl ether linkage and a nitro group.[2]

The true synthetic potential of this compound lies in the orthogonal reactivity of its functional groups:

-

The Nitro Group: Positioned at the 3-position, this powerful electron-withdrawing group serves two purposes. Firstly, it activates the 2-position of the pyridine ring, facilitating its own synthesis via Nucleophilic Aromatic Substitution (SNAr). Secondly, and more importantly, it serves as a synthetic handle, readily reducible to a primary amine.[3][4] This transformation unlocks a vast array of subsequent chemical reactions.

-

The Diaryl Ether Core: This stable linkage provides a rigid scaffold, connecting the pyridine core to a substituted chlorophenyl ring. This substructure is common in bioactive molecules.

-

The Chloro Substituent: The chlorine atom on the terminal phenyl ring provides an additional site for modification, most notably through transition-metal-catalyzed cross-coupling reactions.[4]

This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and the scientific rationale behind its use as a strategic intermediate in the synthesis of higher-order chemical entities.

II. Synthesis of the Core Building Block

The most direct and common route to this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is a cornerstone of heterocyclic chemistry.[5]

Mechanism Insight: The reaction proceeds via the addition of the 4-chloro-3,5-dimethylphenoxide nucleophile to the electron-deficient C2 position of the 2-chloro-3-nitropyridine ring. The electron-withdrawing nitro group is critical, as it stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[6][7][8][9] The subsequent loss of the chloride leaving group restores the aromaticity of the pyridine ring.

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine

Introduction: A Versatile Heterocyclic Building Block